Superior In Vitro Cytotoxicity of Spiroplatin (TNO-6) vs. Cisplatin and Carboplatin
The platinum(II) complex of this compound, spiroplatin (TNO-6), demonstrates markedly higher in vitro cytotoxicity against human bone marrow progenitor cells compared to other platinum-based drugs. This difference is attributed to the unique 1,1-diaminocyclohexane chelate ligand [1].
| Evidence Dimension | Inhibitory concentration (IC50) in human myeloid clonogenic assay (CFU-GM) |
|---|---|
| Target Compound Data | 0.4 µg/mL for spiroplatin |
| Comparator Or Baseline | 15.6 µg/mL for cisplatin; 56.3 µg/mL for carboplatin |
| Quantified Difference | Spiroplatin is 39-fold more potent than cisplatin and 140-fold more potent than carboplatin. |
| Conditions | Normal human progenitor myeloid cells (CFU-GM) from five bone marrows; 60 min drug incubation; clonogenic assay. |
Why This Matters
For researchers selecting a platinum-based cytotoxic agent, this compound's derivative offers a substantially lower IC50, indicating higher potency and requiring lower doses for the same in vitro effect.
- [1] Comparative effect of cisplatin, spiroplatin, carboplatin, iproplatin and JM40 in a human myeloid clonogenic assay. (1988). Journal of Inorganic Biochemistry, 34(2), 101-108. DOI: 10.1016/0277-5379(88)90221-0 View Source
